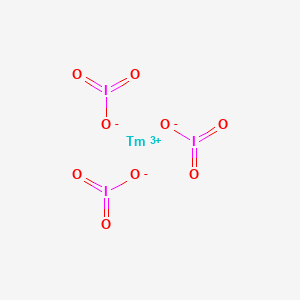
Thulium triiodate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium triiodate is a rare earth metal compound that has gained significant attention in scientific research due to its unique properties. It is a highly stable and water-insoluble compound that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of Thulium triiodate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and bacteria through oxidative stress. Thulium triiodate generates reactive oxygen species (ROS) that cause damage to the cell membrane, DNA, and proteins, leading to cell death.
Effets Biochimiques Et Physiologiques
Thulium triiodate has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation. Thulium triiodate has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Thulium triiodate is its stability and water-insolubility, which makes it suitable for use in various lab experiments. However, its limited solubility can also be a limitation, as it may limit its bioavailability and efficacy in certain applications. Additionally, Thulium triiodate is a rare and expensive compound, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for Thulium triiodate research. One potential area of study is its use as a radiation shielding material in nuclear reactors. Thulium triiodate has also shown promise as a luminescent material for optoelectronics and as a potential antimicrobial agent. Further research is needed to fully understand the mechanism of action of Thulium triiodate and its potential applications in various scientific fields.
Conclusion
Thulium triiodate is a rare earth metal compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized through various methods and has been investigated for its potential use in organic synthesis, optoelectronics, radiation shielding, and antimicrobial applications. Thulium triiodate generates reactive oxygen species that cause damage to the cell membrane, DNA, and proteins, leading to cell death. It has been shown to have a range of biochemical and physiological effects, including apoptosis induction, bacterial growth inhibition, and antioxidant properties. While Thulium triiodate has several advantages for lab experiments, its limited solubility and high cost can also be limitations. Further research is needed to fully understand the potential applications of Thulium triiodate in various scientific fields.
Méthodes De Synthèse
Thulium triiodate can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and co-precipitation methods. The most common method involves the reaction of Thulium oxide (Tm2O3) with iodine (I2) in the presence of a reducing agent, such as sodium borohydride (NaBH4), to form Thulium triiodate (Tm(IO3)3).
Applications De Recherche Scientifique
Thulium triiodate has been extensively studied for its potential use in various scientific research applications. It has been used as a catalyst in organic synthesis, a luminescent material in optoelectronics, and a potential candidate for radiation shielding in nuclear reactors. Thulium triiodate has also been investigated for its antimicrobial properties and its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
14723-97-8 |
|---|---|
Nom du produit |
Thulium triiodate |
Formule moléculaire |
I3O9Tm |
Poids moléculaire |
693.64 g/mol |
Nom IUPAC |
thulium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Tm/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clé InChI |
BSUUCDACXQTNMW-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Tm+3] |
SMILES canonique |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Tm+3] |
Autres numéros CAS |
14723-97-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



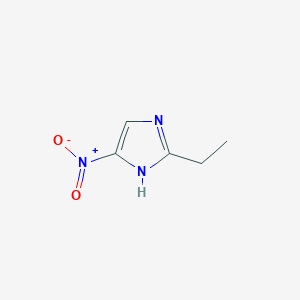
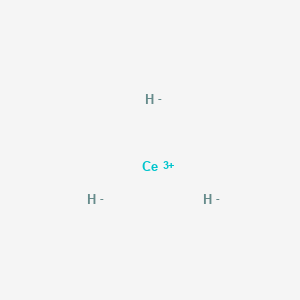
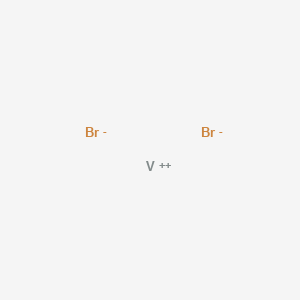
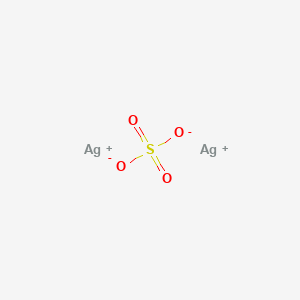
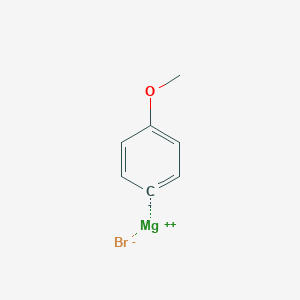
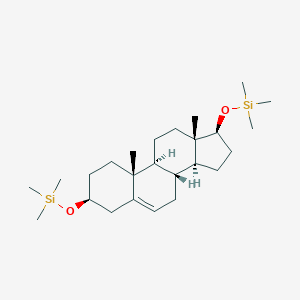
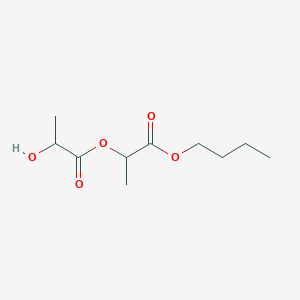
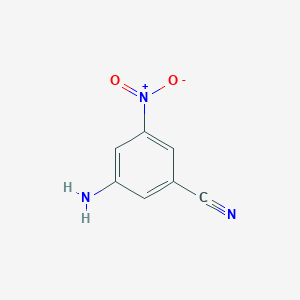
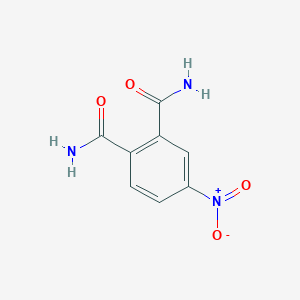
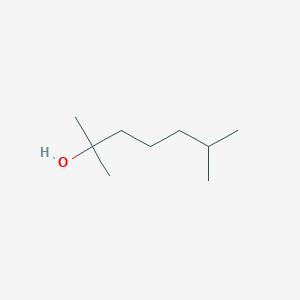
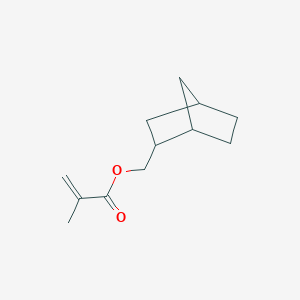
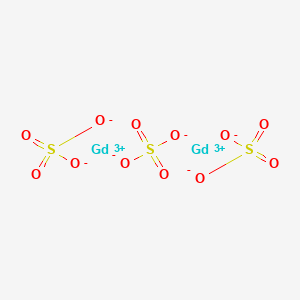
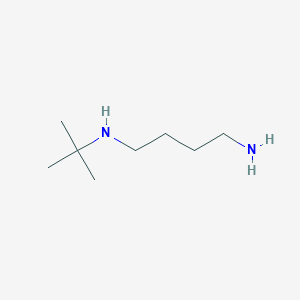
![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)